molecular formula C17H19FN2O B5358932 4-(1-azepanylcarbonyl)-7-fluoro-2-methylquinoline

4-(1-azepanylcarbonyl)-7-fluoro-2-methylquinoline

Cat. No. B5358932
M. Wt: 286.34 g/mol
InChI Key: ASUMFHOZAFMWCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-azepanylcarbonyl)-7-fluoro-2-methylquinoline is a quinoline derivative that has been extensively studied for its potential applications in scientific research. This compound possesses unique structural and chemical properties that make it an attractive candidate for various research applications. In

Scientific Research Applications

4-(1-azepanylcarbonyl)-7-fluoro-2-methylquinoline has been studied for its potential applications in various scientific research fields. One of the most notable applications is in the field of medicinal chemistry, where this compound has been explored as a potential drug candidate for the treatment of various diseases such as cancer and bacterial infections.

Mechanism of Action

The mechanism of action of 4-(1-azepanylcarbonyl)-7-fluoro-2-methylquinoline is not fully understood. However, studies have shown that this compound may act as an inhibitor of certain enzymes and proteins that are involved in various cellular processes such as DNA replication and protein synthesis.
Biochemical and Physiological Effects:
Studies have shown that this compound may exhibit various biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of certain cancer cells and bacteria. Additionally, it may also have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(1-azepanylcarbonyl)-7-fluoro-2-methylquinoline is its unique chemical structure, which makes it an attractive candidate for various research applications. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions that can be explored with 4-(1-azepanylcarbonyl)-7-fluoro-2-methylquinoline. For example, further research can be conducted to better understand the mechanism of action of this compound and its potential applications in various research fields. Additionally, studies can be conducted to explore the synthesis of derivatives of this compound, which may exhibit improved properties and applications. Finally, more research can be conducted to explore the potential toxicity and safety of this compound, which is important for its potential use as a drug candidate.
Conclusion:
In conclusion, this compound is a quinoline derivative that possesses unique structural and chemical properties that make it an attractive candidate for various scientific research applications. This compound has been studied for its potential applications in medicinal chemistry, where it may exhibit anti-cancer and anti-bacterial properties. Further research is needed to better understand the mechanism of action and potential applications of this compound, as well as its toxicity and safety.

Synthesis Methods

The synthesis of 4-(1-azepanylcarbonyl)-7-fluoro-2-methylquinoline involves the reaction of 4-chloro-7-fluoroquinoline with 1-azepanecarboxylic acid in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The resulting product is then purified using column chromatography or recrystallization.

properties

IUPAC Name

azepan-1-yl-(7-fluoro-2-methylquinolin-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O/c1-12-10-15(14-7-6-13(18)11-16(14)19-12)17(21)20-8-4-2-3-5-9-20/h6-7,10-11H,2-5,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASUMFHOZAFMWCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC(=CC2=N1)F)C(=O)N3CCCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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